Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact withecto-5’-nucleotidase , a protein involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine . This protein has been considered as a target in designs for anti-cancer drugs .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, possiblyecto-5’-nucleotidase , leading to changes in the protein’s function .
Biochemical Pathways
Given the potential target of ecto-5’-nucleotidase, it can be inferred that the compound may affect pathways related to the hydrolysis of amp to adenosine . This process is crucial in cancer growth through immune system suppression .
Result of Action
Based on the potential interaction with ecto-5’-nucleotidase, it can be inferred that the compound may have an impact on cancer growth through immune system suppression .
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-17-13-33-22(25-21(28)16-7-5-6-8-18(16)31-3)19(17)23(29)27(26-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVLSRQZYGIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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